molecular formula C18H14F3NO2S2 B2962459 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide CAS No. 2097921-60-1

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2962459
CAS RN: 2097921-60-1
M. Wt: 397.43
InChI Key: HLRDNASGWGTQFW-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in neuroscience.

Scientific Research Applications

Antipathogenic Applications

Research on thiourea derivatives, closely related to bithiophene structures, demonstrates significant antimicrobial activity, particularly against strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential pathways for developing novel antimicrobial agents utilizing similar structures (Limban, Marutescu, & Chifiriuc, 2011).

Electronic and Photovoltaic Applications

Studies on semiconducting copolymers, including bithiophene and fluorinated derivatives, have shown promising applications in organic photovoltaic cells. These materials exhibit significant power conversion efficiency and high open-circuit voltage, indicative of their utility in renewable energy technologies (Ji-hoon Kim et al., 2014).

Materials Science

Research in materials science, particularly focusing on the synthesis and characterization of novel compounds, has revealed the potential of bithiophene derivatives in creating n-type semiconductors. These semiconductors are crucial for developing electronic devices, showcasing a direct link between molecular synthesis and advanced material properties (Facchetti et al., 2004).

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2S2/c19-18(20,21)12-5-2-1-4-11(12)17(24)22-10-13(23)14-7-8-16(26-14)15-6-3-9-25-15/h1-9,13,23H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRDNASGWGTQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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